5-(p-Methylphenyl)-5-phenylhydantoin

Neuroscience Receptor Binding Pharmacology

Select this racemic hydantoin (CAS 51169-17-6) as a certified reference standard for phenytoin analysis. Critically differentiated from analogues by a p-methyl substitution, MPPH serves as a metabolically stable internal standard in GC-MS methods (plasma/serum/urine/tissue), exhibiting equivalent neuronal target affinity for competitive binding assays, validated as a positive control in teratogenicity screens (zebrafish/echinoderm models). Procure ≥99% purity material for unambiguous quantitative method development, validation, and forensic toxicology.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 51169-17-6
Cat. No. B026451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Methylphenyl)-5-phenylhydantoin
CAS51169-17-6
Synonyms5-(4-Methylphenyl)-5-phenyl-2,4-imidazolidinedione;  5-(4’-Methylphenyl)-5-phenylhydantoin;  5-Phenyl-5-(4-tolyl)hydantoin;  5-p-Tolyl-5-phenylhydantoin;  NSC 32105;  Phenytoin Imp. F (EP)
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)
InChIKeyWPAPSGQWYNPWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(p-Methylphenyl)-5-phenylhydantoin (CAS 51169-17-6) for Research: A Validated Analytical Reference and Mechanistic Probe


5-(p-Methylphenyl)-5-phenylhydantoin (CAS 51169-17-6), also known as MPPH, is a synthetic, racemic hydantoin derivative [1]. It is structurally characterized by a hydantoin core with phenyl and p-tolyl substitutions, giving it a molecular weight of 266.29 g/mol . This compound is primarily recognized in scientific and industrial contexts as a key related substance, specifically 'Phenytoin Impurity F' (EP) [2], and as a critical analytical internal standard for the quantification of the antiepileptic drug phenytoin in complex biological matrices .

Why 5-(p-Methylphenyl)-5-phenylhydantoin Cannot Be Interchanged with Other Hydantoins


Within the hydantoin class, minor structural modifications result in profound differences in pharmacological and physicochemical properties, making simple substitution impossible. The presence of a p-methyl group on one phenyl ring in MPPH, as opposed to a hydrogen atom (as in 5-phenylhydantoin) or a hydroxyl group (as in HPPH), is the key differentiator. This seemingly small change drastically alters binding affinity to neuronal targets [1], influences teratogenic potential [2], and defines its specific utility as a metabolically stable internal standard versus a prodrug (e.g., mephenytoin) or an active metabolite . Therefore, the selection of this specific compound is dictated by its unique performance in a targeted application, not by its membership in the hydantoin family.

Quantitative Differentiation of 5-(p-Methylphenyl)-5-phenylhydantoin: Head-to-Head Evidence


High-Affinity Binding to Phenytoin-Specific Sites in Rat Brain

In a direct head-to-head comparison, MPPH demonstrates binding affinity for phenytoin (PHT)-specific sites in rat brain that is equivalent to PHT itself and markedly superior to its close structural analog, HPPH. This establishes MPPH as a valuable tool for probing PHT binding sites where other hydantoins fail [1].

Neuroscience Receptor Binding Pharmacology

Validated Internal Standard for Phenytoin Quantification by GC-MS

5-(p-Methylphenyl)-5-phenylhydantoin has been validated as an internal standard (IS) for the precise quantification of phenytoin in complex human biological samples via gas chromatography-mass spectrometry (GC-MS) [1]. Unlike other potential analogs, its chemical similarity to phenytoin ensures near-identical behavior during extraction and ionization, yet it is chromatographically resolvable, a critical requirement for accurate quantification.

Analytical Chemistry Bioanalysis Toxicology

Equipotent Teratogenicity in a Sea Urchin Embryo Model

In a comparative teratogenicity study, MPPH and phenytoin were equipotent, inducing a near-100% incidence of malformations in sea urchin embryos at both the cleavage and late gastrula stages. In contrast, the major human metabolite HPPH induced a significantly lower (20%) incidence of abnormal embryos at the first cleavage stage [1]. This finding underscores the critical role of the p-methyl group in mediating the compound's interaction with its biological target during development.

Developmental Toxicology Teratogenicity Reproductive Biology

Recommended Applications for 5-(p-Methylphenyl)-5-phenylhydantoin Based on Differentiated Evidence


As a Critical Analytical Reference Standard in Bioanalysis

Procure 5-(p-Methylphenyl)-5-phenylhydantoin as a certified reference material or internal standard for the development, validation, and routine execution of quantitative assays for phenytoin in biological matrices (e.g., plasma, serum, urine, and tissue microdialysate) [1]. Its validated use in peer-reviewed GC-MS methods ensures accurate and precise quantification, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology [1].

As a Mechanistic Probe in Phenytoin Receptor Pharmacology

Utilize MPPH in competitive binding assays to characterize and quantify the high-affinity binding site of phenytoin in neuronal tissues [2]. Given its demonstrated equivalent affinity to PHT and significantly higher affinity than the p-hydroxy analog (HPPH), MPPH is a superior, non-radioactive tool for dissecting the structural requirements of this binding site and for screening novel ligands [2].

As a Reference Compound in Developmental Toxicology

Employ 5-(p-Methylphenyl)-5-phenylhydantoin as a structurally-defined positive control or reference toxicant in teratogenicity assays, particularly in echinoderm or zebrafish embryo models [3]. Its potent and well-characterized teratogenic effect (approaching 100% incidence at relevant concentrations) provides a strong and reliable benchmark against which to compare the safety profile of new chemical entities or to investigate the molecular mechanisms of phenytoin-related developmental toxicity [3].

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